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Compound of Interest

Compound Name:
5-(3-Methylpiperazin-1-

yl)isoquinoline

Cat. No.: B1428864 Get Quote

An In-depth Technical Guide to 5-(3-
Methylpiperazin-1-yl)isoquinoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of the novel heterocyclic compound, 5-(3-Methylpiperazin-1-yl)isoquinoline. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug discovery and development, offering available data and outlining

experimental protocols for its characterization.

Chemical Identity and Physical Properties
5-(3-Methylpiperazin-1-yl)isoquinoline is a derivative of isoquinoline, a class of compounds

known for its diverse biological activities. The incorporation of a 3-methylpiperazine moiety at

the 5-position of the isoquinoline core suggests its potential as a versatile scaffold in medicinal

chemistry.[1]

Table 1: Chemical Identifiers and Basic Properties
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Property Value Source

IUPAC Name
5-(3-Methylpiperazin-1-

yl)isoquinoline
N/A

CAS Number 1483029-23-7 [2][3]

Molecular Formula C₁₄H₁₇N₃ [2][3]

Molecular Weight 227.3 g/mol [2][3]

Purity Min. 95% [2][3]

Table 2: Predicted Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 5-(3-Methylpiperazin-1-
yl)isoquinoline are not readily available in the public domain. The following table summarizes

predicted values obtained from computational models, which can serve as a preliminary guide

for experimental design.

Property Predicted Value Prediction Tool/Method

Melting Point Not available N/A

Boiling Point 495.3 ± 55.0 °C
ChemicalBook (for a related

sulfonyl derivative)[4]

logP (Octanol/Water Partition

Coefficient)
~2.5 - 3.5

Based on cheminformatics

tools (e.g., SwissADME)[5]

Aqueous Solubility (logS) Moderately soluble
Based on cheminformatics

tools (e.g., SwissADME)[5][6]

pKa (most basic) ~7.7 - 8.5

Based on cheminformatics

tools and data for related

structures[4]

Synthesis and Characterization
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A plausible synthetic route for 5-(3-Methylpiperazin-1-yl)isoquinoline involves a nucleophilic

aromatic substitution reaction. This approach is common for the synthesis of N-aryl

piperazines.

General Synthesis Protocol
A general protocol for the synthesis of 5-(3-Methylpiperazin-1-yl)isoquinoline can be adapted

from established methods for the N-arylation of piperazines with halo-aromatic compounds. A

potential starting material would be 5-halo-isoquinoline (e.g., 5-chloro- or 5-bromo-

isoquinoline).

Reaction Scheme:

Materials:

5-Halo-isoquinoline (e.g., 5-chloro-isoquinoline)

3-Methylpiperazine

Palladium catalyst (e.g., Pd₂(dba)₃)

Phosphine ligand (e.g., Xantphos)

Base (e.g., Cs₂CO₃ or K₂CO₃)

Anhydrous, aprotic solvent (e.g., Dioxane or Toluene)

Procedure:

To an oven-dried reaction vessel, add 5-halo-isoquinoline, 3-methylpiperazine (typically 1.1-

1.5 equivalents), palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10

mol%).

Add the base (typically 1.5-2.0 equivalents).

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add the anhydrous solvent via syringe.
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Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours,

monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with a suitable organic

solvent (e.g., ethyl acetate).

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

Wash the filtrate with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 5-(3-
Methylpiperazin-1-yl)isoquinoline.

Characterization Methods
The structure and purity of the synthesized compound should be confirmed using standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be

acquired to confirm the chemical structure. The spectra of isoquinoline derivatives are well-

documented and can be used for comparison.[7][8][9]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to

confirm the molecular weight and elemental composition of the compound.[10][11][12]

Chromatography: High-performance liquid chromatography (HPLC) can be used to

determine the purity of the final product.

Potential Biological Activity and Experimental
Workflows
Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, with

many acting as kinase inhibitors.[13] The structural features of 5-(3-Methylpiperazin-1-
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yl)isoquinoline make it a candidate for investigation as a modulator of protein kinases, which

are key targets in cancer and inflammatory diseases.

Kinase Inhibitor Screening Workflow
The following diagram illustrates a general workflow for screening and characterizing a novel

compound like 5-(3-Methylpiperazin-1-yl)isoquinoline as a potential kinase inhibitor.

Initial Screening Dose-Response and Selectivity Cellular and Mechanistic Studies

Primary Kinase Panel Screening
(Biochemical Assays)

Hit Identification
(>50% inhibition at a single concentration)

Identify initial hits
IC50 Determination

(Dose-Response Curves)
Confirm activity and potency Selectivity Profiling

(Broader Kinase Panel)

Assess kinase selectivity
Cell-Based Assays

(Target Engagement & Pathway Modulation)
Validate cellular activity Mechanism of Action Studies

(e.g., Western Blot, Cellular Thermal Shift Assay)

Elucidate mechanism

Click to download full resolution via product page

Kinase Inhibitor Screening Workflow

Experimental Protocols for Characterization
The shake-flask method is a standard approach for determining the thermodynamic solubility of

a compound.[5][14][15]

Protocol:

Add an excess amount of 5-(3-Methylpiperazin-1-yl)isoquinoline to a known volume of

phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time

(typically 24-48 hours) to ensure equilibrium is reached.

Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

Determine the concentration of the compound in the clear supernatant using a validated

analytical method, such as HPLC-UV.
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Potentiometric titration is a common and accurate method for determining the acid dissociation

constant (pKa) of ionizable compounds.[1][2][16][17]

Protocol:

Dissolve a known amount of 5-(3-Methylpiperazin-1-yl)isoquinoline in a suitable solvent

mixture (e.g., water-methanol) to overcome solubility issues if necessary.

Calibrate a pH meter with standard buffers.

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base

(e.g., NaOH).

Record the pH of the solution after each incremental addition of the titrant.

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the

inflection point(s) of the curve.

The shake-flask method is the traditional and most reliable method for the experimental

determination of the octanol-water partition coefficient (logP).[4][18][19][20][21]

Protocol:

Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS

pH 7.4).

Dissolve a known amount of 5-(3-Methylpiperazin-1-yl)isoquinoline in one of the phases.

Combine the two phases in a separatory funnel and shake vigorously for a set period to

allow for partitioning.

Allow the two phases to separate completely.

Determine the concentration of the compound in each phase using a suitable analytical

method (e.g., HPLC-UV).
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Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to

the concentration in the aqueous phase. The logP is the logarithm of this value.

A variety of assay formats can be used to screen for kinase inhibitors, including radiometric,

fluorescence-based, and luminescence-based assays.[6][22][23][24][25][26] A common method

is a luminescence-based assay that measures ATP consumption.

Protocol:

In a multi-well plate, add the kinase enzyme, the specific peptide substrate, and the test

compound (5-(3-Methylpiperazin-1-yl)isoquinoline) at various concentrations.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature for a specific time.

Stop the reaction and add a detection reagent that generates a luminescent signal inversely

proportional to the amount of ATP remaining in the well (and thus directly proportional to

kinase activity).

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of the test compound and determine

the IC₅₀ value by fitting the data to a dose-response curve.

Logical Relationships in Drug Discovery
The development of a novel compound from a hit to a lead candidate involves a series of

interconnected stages, as depicted in the following diagram.
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Drug Discovery Process Logic

This guide provides a foundational understanding of 5-(3-Methylpiperazin-1-yl)isoquinoline,

offering both available data and a roadmap for its further investigation. As a promising scaffold,

this compound warrants detailed experimental characterization to fully elucidate its therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1428864#physical-and-chemical-properties-of-5-3-
methylpiperazin-1-yl-isoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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